1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-
Overview
Description
1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-, also known as N-(5-aminopentyl)maleimide, is a compound of significant interest in various scientific fields. This compound is characterized by a pyrrole ring substituted with an aminopentyl group, making it a versatile building block in organic synthesis and a valuable reagent in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- typically involves the reaction of maleic anhydride with 1,5-diaminopentane. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the desired pyrrole-2,5-dione structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrole ring into a more saturated structure.
Substitution: The aminopentyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxides, while reduction can produce more saturated derivatives .
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- finds applications in various scientific domains:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through conjugation reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- involves its ability to form covalent bonds with nucleophilic sites in biomolecules. This reactivity is primarily due to the electrophilic nature of the pyrrole-2,5-dione ring, which can undergo nucleophilic attack by amino, thiol, or hydroxyl groups in proteins and other biomolecules. This property makes it a valuable tool in biochemical research for labeling and modifying proteins .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 1-(4-aminobutyl)-: Similar structure but with a shorter aminobutyl chain.
1H-Pyrrole-2,5-dione, 1-(6-aminohexyl)-: Similar structure but with a longer aminohexyl chain.
N-(5-Aminopentyl)maleimide hydrochloride: A hydrochloride salt form of the compound.
Uniqueness: 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- is unique due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in applications requiring precise modification of biomolecules without excessive steric hindrance .
Properties
IUPAC Name |
1-(5-aminopentyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13/h4-5H,1-3,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLAQJXELUHIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444307 | |
Record name | 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191418-53-8 | |
Record name | 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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